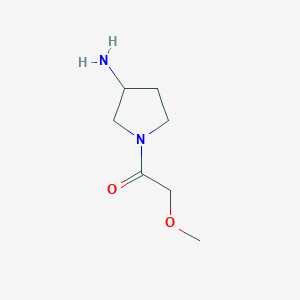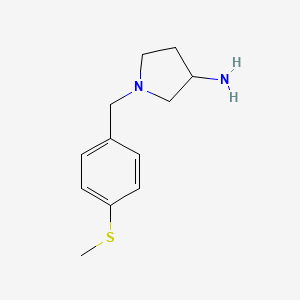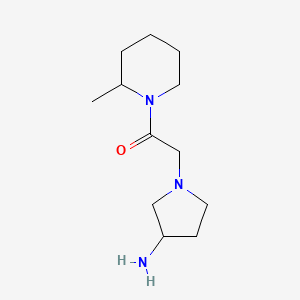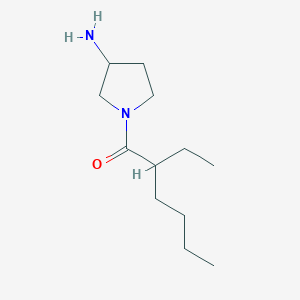
1-(3-Aminopyrrolidin-1-yl)-2-methoxyethan-1-one
説明
“1-(3-Aminopyrrolidin-1-yl)-2-methoxyethan-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “3-Aminopyrrolidin-1-yl” part indicates the presence of an amino group (-NH2) on the pyrrolidine ring. The “2-methoxyethan-1-one” part suggests the presence of a methoxy group (-OCH3) and a ketone functional group (C=O) on an ethane backbone .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which contributes to the three-dimensionality of the molecule due to its non-planar shape . The amino group is a polar, basic functional group, while the methoxy group is polar and ether-like, and the ketone group is also polar .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the methoxy group could undergo reactions typical of ethers, and the ketone group could be involved in various reactions such as nucleophilic additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino, methoxy, and ketone groups would likely make the compound soluble in polar solvents .
科学的研究の応用
Asymmetric Synthesis in Antibacterial Agents : The compound's derivatives have been used in asymmetric syntheses of antibacterial agents. A study by Rosen et al. (1988) explored the synthesis of enantiomers of a potent quinolonecarboxylic acid class antibacterial agent, emphasizing the increased activity of one enantiomer over the other against aerobic and anaerobic bacteria (Rosen et al., 1988).
Resolution in Pharmaceutical Production : Another research by Sakurai et al. (2008) demonstrated the practical resolution of 3-aminopyrrolidine, a key intermediate for chiral pharmaceuticals, via diastereomeric salt formation. This process is significant for industrial-scale production of enantiopure compounds (Sakurai, Yuzawa, & Sakai, 2008).
Synthesis and Activity in Neuroleptic Agents : Research by Iwanami et al. (1981) involved the design and synthesis of benzamides of N,N-disubstituted ethylenediamines and aminopyrrolidines as potential neuroleptics. The study highlights correlations between structure and neuroleptic activity, showing the significance of the aminopyrrolidine structure in this context (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Applications in Bone Turnover Models : Hutchinson et al. (2003) identified a compound as a potent antagonist of the alpha(v)beta(3) receptor with significant implications in bone turnover models, highlighting its potential for clinical development in osteoporosis treatment (Hutchinson et al., 2003).
Neuropharmacological Studies : Davies and Watkins (1973) examined the effects of 1-hydroxy-3-aminopyrrolid-2-one (HA-966) on synaptically and chemically excited neurons in the cuneate nucleus of the cat, highlighting its role in neuropharmacological research (Davies & Watkins, 1973).
Safety And Hazards
特性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-5-7(10)9-3-2-6(8)4-9/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXQJUHMUYJEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-methoxyethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468075.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)



![2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1468085.png)

![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)

